2-((2-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole
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Overview
Description
2-((2-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole is a synthetic organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorobenzyl group, a methoxyphenyl group, and a piperazine ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the thiadiazole ring.
Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, where the piperazine derivative reacts with the thiadiazole ring.
Methoxyphenyl Group Addition: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions, where a suitable methoxyphenyl halide reacts with the piperazine ring.
Industrial Production Methods
Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thiadiazole ring is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen atoms in the thiadiazole ring, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions at the fluorobenzyl, methoxyphenyl, and piperazine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halides, acids, and bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((2-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-((2-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Chlorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole
- 2-((2-Bromobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole
- 2-((2-Iodobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole
Uniqueness
The presence of the fluorobenzyl group in 2-((2-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole imparts unique properties to the compound, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds with different halogen substituents.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4OS2/c1-26-17-8-6-16(7-9-17)24-10-12-25(13-11-24)19-22-23-20(28-19)27-14-15-4-2-3-5-18(15)21/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWOLXWPBHUIFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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